molecular formula C7H9N3 B3031572 N-Allylpyrimidin-2-amine CAS No. 5176-93-2

N-Allylpyrimidin-2-amine

Cat. No.: B3031572
CAS No.: 5176-93-2
M. Wt: 135.17 g/mol
InChI Key: OLWCTDSSMHOOOC-UHFFFAOYSA-N
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Description

Contextual Significance of Allyl Amines and Pyrimidine (B1678525) Cores in Organic Synthesis

The allyl amine and pyrimidine core are two structural motifs of considerable importance in the field of organic synthesis and medicinal chemistry.

Allyl Amines: Allylic amines are crucial structural components found in numerous biologically active agents, pharmaceuticals, and natural products. sigmaaldrich.com They also serve as important building blocks for the synthesis of more complex molecules, including various heterocycles and bioactive amines. sigmaaldrich.com The development of efficient and modular methods for synthesizing allylic amines is an active area of research, with techniques like nickel-catalyzed multicomponent coupling reactions offering practical and environmentally friendly routes to these valuable compounds. sigmaaldrich.comwikipedia.org The versatility of the allyl group allows for a wide range of chemical transformations, making allyl amines key intermediates in synthetic organic chemistry. nih.gov

Pyrimidine Cores: The pyrimidine ring is a fundamental component of life, forming the basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA. rsc.orgmdpi.com Beyond its biological role, the pyrimidine scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities. chemsrc.com These activities include anti-inflammatory, anti-cancer, antimicrobial, and cardiovascular effects. rsc.orgchemsrc.com The synthetic versatility of the pyrimidine ring allows for the creation of large libraries of derivatives, facilitating the exploration of structure-activity relationships in drug discovery. bldpharm.com The 2-aminopyrimidine (B69317) motif, in particular, is a common pharmacophore in medicinal chemistry, found in drugs used for treating hypertension and as inhibitors of protein kinases. fishersci.comchemicalbook.com

Overview of N-Allylpyrimidin-2-amine as a Research Target in Contemporary Chemistry

This compound has emerged as a significant research target, primarily due to its utility in the development of novel catalytic reactions. The presence of both a nucleophilic amine and a reactive allyl group within the same molecule provides multiple sites for chemical modification.

Role in Catalysis Research: A notable area of research involving this compound is in nickel-catalyzed difunctionalization reactions. rsc.orgfishersci.com In these reactions, the pyrimidine moiety can act as a directing group, guiding the catalyst to specific positions on the allyl chain and enabling unprecedented regioselectivity. rsc.orgfishersci.com For instance, researchers have demonstrated the 1,3-dicarbofunctionalization of this compound using organoboronic acids and organic halides. rsc.orgfishersci.com This methodology allows for the rapid construction of molecular complexity from simple starting materials. rsc.orgfishersci.com

Synthetic Utility: The reactions involving this compound highlight its role as a substrate for creating a diverse range of functionalized molecules. The ability to selectively modify the allyl group while the pyrimidine core directs the reaction opens up avenues for synthesizing novel heterocyclic compounds that could be screened for biological activity. fishersci.com Preliminary mechanistic studies of these reactions suggest the involvement of a nickel hydride isomerization process. rsc.orgfishersci.com

While detailed physical and chemical data for this compound are not extensively documented in readily available literature, its significance is evident from its application in cutting-edge chemical synthesis. The following table provides data for a closely related compound, N-propylpyrimidin-2-amine, to offer some context.

PropertyValue
Compound Name N-Propylpyrimidin-2-amine
CAS Number 45815-19-8
Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol

Data for N-Propylpyrimidin-2-amine, a structurally similar compound. bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-prop-2-enylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-4-8-7-9-5-3-6-10-7/h2-3,5-6H,1,4H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWCTDSSMHOOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391005
Record name N-allyl-N-(2-pyrimidinyl)amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5176-93-2
Record name N-2-Propen-1-yl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5176-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-allyl-N-(2-pyrimidinyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Regioselectivity in N Allylpyrimidin 2 Amine Transformations

Chirality Transfer Phenomena in Transformations

The introduction of chirality into molecules containing a pyrimidine (B1678525) scaffold is a significant objective in medicinal and materials chemistry. For a molecule such as N-Allylpyrimidin-2-amine, chirality transfer would most plausibly be achieved through asymmetric catalytic reactions targeting either the allylic group or the pyrimidine core. While direct studies on chirality transfer involving this compound are not extensively documented in peer-reviewed literature, the principles can be thoroughly understood by examining analogous and well-established transformations, particularly transition-metal-catalyzed asymmetric allylic amination (AAA).

The core principle of chirality transfer in the context of AAA involves the reaction of a nucleophile, such as an amine, with an allylic electrophile in the presence of a transition metal complex bearing a chiral ligand. acsgcipr.org For this compound, this could occur in two primary ways: either the 2-aminopyrimidine (B69317) moiety acts as the nucleophile attacking an achiral allylic substrate, or a chiral allyl group is constructed on the pyrimidine-2-amine core.

Mechanistically, the process is most often mediated by palladium or iridium catalysts. acsgcipr.org The catalytic cycle typically begins with the coordination of the metal to the double bond of the allylic substrate and subsequent oxidative addition, which expels a leaving group (e.g., carbonate, acetate) to form a symmetrical π-allyl-metal intermediate. acsgcipr.org The crucial chirality-determining step is the subsequent nucleophilic attack on this intermediate. The chiral ligand, bound to the metal center, creates a sterically and electronically differentiated environment. This chiral pocket directs the incoming nucleophile (the aminopyrimidine) to attack one of the two prochiral termini of the π-allyl group preferentially, resulting in the formation of one enantiomer of the product in excess.

Iridium-catalyzed AAA reactions are particularly noteworthy for their high regioselectivity, typically favoring the formation of branched products, which is essential for creating a stereocenter at the α-position to the nitrogen atom. nih.govresearchgate.net Computational and experimental studies on iridium-catalyzed allylic aminations reveal that the reaction often proceeds via an outer-sphere mechanism. nih.gov In this pathway, the amine nucleophile attacks the π-allyl ligand directly, without prior coordination to the iridium center. The enantioselectivity is governed by steric repulsions between the allyl group and the chiral ligand in the transition state, which destabilizes the pathway leading to the minor enantiomer. nih.gov

Given the nucleophilic nature of the exocyclic amine in this compound, its participation in such iridium- or palladium-catalyzed reactions is highly feasible. Research on the allylic amination of related heteroaromatic amines, such as aminopyridines and even other aminopyrimidines, has demonstrated the viability of this approach for producing chiral products with high enantiomeric excess (ee). researchgate.net The electronic properties and steric bulk of the pyrimidine ring would influence the nucleophilicity of the amine and, consequently, the reaction kinetics and efficiency of the chirality transfer.

For instance, studies on the iridium-catalyzed amination of racemic branched allylic acetates with various aromatic and heteroaromatic amines have successfully produced a wide range of chiral α-branched allylic amines with excellent enantioselectivity. nih.gov The application of this methodology to a nucleophile like 2-aminopyrimidine would be a direct route to synthesizing chiral this compound derivatives.

The table below presents illustrative data from a study on the iridium-catalyzed asymmetric allylic amination of a model substrate, (E)-cinnamyl acetate (B1210297), with various amine nucleophiles. This demonstrates the typical efficiency and enantioselectivity achievable in such transformations, which are directly analogous to the potential chiral transformations of this compound.

Table 1: Enantioselective Iridium-Catalyzed Allylic Amination of (E)-Cinnamyl Acetate with Various Nucleophiles (Analogous System)

Entry Nucleophile Catalyst Loading (mol%) Yield (%) Enantiomeric Excess (ee, %)
1 Aniline 2 95 94
2 4-Methoxyaniline 2 98 96
3 2-Aminopyridine 2 85 91
4 Benzylamine 2 92 95

This table is illustrative and compiled from representative data in the field of asymmetric allylic amination to demonstrate the principle of chirality transfer. The data does not represent actual experimental results for this compound but for analogous systems.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of N-Allylpyrimidin-2-amine by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be reliably predicted based on the electronic environment of each nucleus. libretexts.orgopenstax.org

In ¹H NMR, the protons of the allyl group are expected to appear in distinct regions. The internal vinylic proton (-CH=) would likely resonate between 5.2 and 5.7 ppm, while the terminal vinylic protons (=CH₂) would appear between 4.6 and 5.9 ppm. orgchemboulder.com The protons of the methylene (B1212753) group adjacent to the amine nitrogen (-NH-CH₂-) are deshielded and would be found around 3.3-4.0 ppm. pdx.edu The protons on the pyrimidine (B1678525) ring are in an aromatic environment, with the proton at the 5-position appearing around 6.0-8.5 ppm, and the two equivalent protons at the 4 and 6-positions resonating in a similar range. orgchemboulder.com The amine proton (N-H) signal is typically broad and can appear over a wide range (0.5-5.0 ppm), its position being highly dependent on solvent and concentration. libretexts.org

In ¹³C NMR, the carbons of the pyrimidine ring are expected in the aromatic region (125-170 ppm). oregonstate.edu The carbon atoms of the allyl group's double bond (=CH- and =CH₂) would typically appear between 115 and 140 ppm, while the allylic carbon (-CH₂-) would be found further upfield, around 37-45 ppm, influenced by the attached nitrogen. libretexts.orgwisc.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Pyrimidine C2 - ~162
Pyrimidine C4, C6 6.0 - 8.5 150 - 160
Pyrimidine C5 6.0 - 8.5 105 - 115
Allyl -CH= 5.2 - 5.7 130 - 140
Allyl =CH₂ 4.6 - 5.9 115 - 125
Allyl -CH₂- 3.3 - 4.0 37 - 45

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy identifies the functional groups within this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. uc.edu As a secondary amine, a key feature in its IR spectrum is a single, moderately intense N-H stretching band in the region of 3350-3310 cm⁻¹. orgchemboulder.comlibretexts.org The spectrum would also display characteristic absorptions for the allyl group, including C-H stretching from the sp²-hybridized carbons (vinylic C-H) just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and a C=C stretching band around 1680-1640 cm⁻¹. uc.eduspcmc.ac.in

The pyrimidine ring contributes aromatic C-H stretching vibrations (3100-3050 cm⁻¹) and C=N and C=C ring stretching absorptions in the 1600-1475 cm⁻¹ region. uc.edu The C-N stretching vibration for an aromatic amine like this is expected to be strong and appear in the 1335-1250 cm⁻¹ range. orgchemboulder.com Out-of-plane bending vibrations for the C-H bonds on the allyl and pyrimidine groups would be visible in the fingerprint region (below 1000 cm⁻¹). researchgate.net

Table 2: Expected IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch Secondary Amine 3350 - 3310 Medium
C-H Stretch (sp²) Alkene/Aromatic 3100 - 3000 Medium
C-H Stretch (sp³) Alkane 3000 - 2850 Medium
C=C Stretch Alkene 1680 - 1640 Weak-Medium
N-H Bend Secondary Amine 1650 - 1580 Medium
C=N, C=C Stretch Aromatic Ring 1600 - 1475 Weak-Medium

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a purified sample of this compound. measurlabs.com This method involves the complete combustion of the sample, after which the resulting gases (CO₂, H₂O, and N₂) are quantified. measurlabs.com The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula, C₇H₉N₃. A close match between the found and calculated values serves to verify the compound's elemental composition and purity.

Table 3: Elemental Analysis Data for this compound (C₇H₉N₃)

Element Molecular Weight ( g/mol ) Calculated %
Carbon (C) 12.01 62.19%
Hydrogen (H) 1.01 6.71%
Nitrogen (N) 14.01 31.08%

| Total | 135.17 | 100.00% |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular formula of this compound by providing a highly accurate measurement of its mass-to-charge (m/z) ratio, typically to four or more decimal places. thermofisher.comresearchgate.net This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. researchgate.net For this compound (C₇H₉N₃), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement yielding an m/z value that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula. warwick.ac.uk

Table 4: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₇H₉N₃
Theoretical Monoisotopic Mass 135.080

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. ceitec.cz This technique involves diffracting X-rays off a single crystal of this compound. researchgate.net The resulting diffraction pattern is used to calculate an electron density map, from which a precise molecular model can be built. brynmawr.edu

While specific crystal structure data for this compound is not available, a successful analysis would yield crucial information. This includes precise bond lengths, bond angles, and torsion angles for the entire molecule. researchgate.net Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding involving the amine proton and the pyrimidine nitrogen atoms, and how these interactions influence the packing of molecules in the crystal lattice. researchgate.net Such data is invaluable for understanding the compound's solid-state conformation and non-covalent interactions.

Compound Name Table

Compound Name

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications in Reaction Analysis

Density Functional Theory (DFT) has been prominently applied to investigate the reactivity of N-Allylpyrimidin-2-amine, particularly in the context of transition metal-catalyzed difunctionalization reactions. researchgate.net These computational studies are crucial for rationalizing the complex behaviors observed in these chemical transformations.

DFT calculations have been instrumental in unraveling the mechanisms of nickel-catalyzed reactions involving this compound. acs.org A significant finding from these studies is the proposed involvement of a nickel hydride intermediate. researchgate.netresearchgate.netresearchgate.netresearchgate.net This intermediate is believed to facilitate an isomerization process that is key to the observed 1,3-difunctionalization of the allyl group. researchgate.netresearchgate.netresearchgate.netresearchgate.net This process, often referred to as a chain-walking mechanism, involves the dynamic movement of the catalyst along the alkyl chain, and computational studies have helped to map out the proposed energetic landscape of this pathway. acs.org

For instance, in nickel-catalyzed dicarbofunctionalization reactions, preliminary mechanistic studies supported by computational work suggest that after the initial coordination of the nickel catalyst, an isomerization involving a nickel hydride species occurs, leading to the formation of various functionalized products. researchgate.netresearchgate.net

A key success of applying DFT to the study of this compound has been in understanding the origins of reactivity and regioselectivity. researchgate.net Experimentally, the reaction outcomes are highly dependent on the nature of the coupling partners. For example, the use of aryl and methyl iodides in nickel-catalyzed reactions of this compound leads to an unprecedented regioselectivity for 1,3-dicarbofunctionalization. acs.orgresearchgate.netresearchgate.netresearchgate.netacs.org In contrast, employing alkyl bromides that contain β-hydrogens results in different products, such as those from 1,3-hydroarylation or oxidative 1,3-diarylation. acs.orgresearchgate.netresearchgate.netresearchgate.net

DFT calculations help to rationalize why these different substrates lead to divergent reaction pathways. By calculating the energy barriers for the competing pathways, researchers can explain the observed product distributions. These studies have highlighted how the electronic and steric properties of the reactants and catalyst influence the selectivity of the reaction.

Table 1: Computationally Studied Reaction Selectivity for this compound

Reactant Type with this compoundMajor Product Type ObservedMechanistic Feature Explored with DFT
Aryl / Methyl Iodides1,3-DicarbofunctionalizationFavored isomerization pathway via Ni-H intermediate
Alkyl Bromides (with β-hydrogens)1,3-Hydroarylation / Oxidative DiarylationAlternative reaction pathways become more favorable
Alkenyl / Alkynyl Halides1,2- or 2,1-Carbonation ProductsDivergent regioselectivities due to different transition states

This table provides a summary of findings from various experimental and computational studies. researchgate.netresearchgate.netresearchgate.net

The characterization of transition states and intermediates is a core strength of DFT calculations, providing a molecular-level picture of how bonds are formed and broken. In the context of this compound reactions, computational studies have focused on identifying key intermediates, such as the proposed nickel hydride species and various organonickel complexes. researchgate.netresearchgate.net The geometries and relative energies of these intermediates and the transition states that connect them are calculated to construct a detailed reaction energy profile.

For example, in related catalytic systems, DFT has been used to analyze migratory insertion transition states, where steric repulsions between the directing group and the coupling partner were found to control regioselectivity. researchgate.net Similarly, the stability of metallacyclic intermediates, such as five-membered nickelacycles, has been evaluated computationally to distinguish between different mechanistic possibilities. acs.org These calculations provide crucial evidence for whether a reaction proceeds through a specific type of intermediate, helping to build a more complete and accurate mechanistic picture. researchgate.net

Prediction of Reactivity and Selectivity Profiles

Molecular Dynamics Simulations for Conformational Analysis and Reactivity (if applicable)

While specific studies employing molecular dynamics (MD) simulations for the conformational analysis of this compound are not prevalent in the reviewed literature, the importance of conformational effects on reactivity is recognized and studied using other computational methods. For instance, quantum mechanical conformational analysis has been utilized for related aminopyrimidine derivatives to understand structure-activity relationships and propose preferred binding conformations. researchgate.net The conformation of the substrate can significantly influence the reaction's outcome by affecting how the molecule coordinates to a metal catalyst. In a related study, the chair conformation of a cyclohexane (B81311) ring was suggested to enhance chelation to a nickel catalyst, thereby influencing the reaction's selectivity. acs.org This highlights that understanding the conformational landscape is critical, and while MD simulations are a powerful tool for this purpose, static DFT-based conformational searches are also widely used to identify low-energy conformers that are relevant to the reaction mechanism.

Theoretical Studies on Atropisomerism and Conformational Preferences

Specific theoretical studies on atropisomerism in this compound have not been identified in the surveyed literature. Atropisomerism typically arises from hindered rotation around a single bond, and the flexible nature of the allyl group in this compound makes the existence of stable atropisomers unlikely under normal conditions.

However, the broader topic of conformational preferences is computationally relevant. Theoretical methods are used to determine the most stable arrangements of the molecule in solution, which can influence its reactivity. For related aminopyrimidine compounds, quantum mechanical conformational analysis has been employed to rationalize structure-activity relationships and to propose the bioactive conformation when bound to a biological target. researchgate.net These studies underscore the value of computational chemistry in understanding how molecular shape and flexibility govern chemical and biological behavior, even if atropisomerism is not a feature of this specific molecule.

Applications in Synthetic Organic Chemistry and Chemical Materials Science

Strategic Building Blocks for the Rapid Construction of Molecular Complexity

The efficient construction of complex molecular architectures from simple, readily available starting materials is a primary goal in organic synthesis. researchgate.net N-Allylpyrimidin-2-amine has emerged as a strategic building block in this endeavor, particularly in metal-catalyzed reactions that enable the rapid assembly of intricate structures. researchgate.net

A notable example is its use in nickel-catalyzed difunctionalization reactions. researchgate.net These processes allow for the simultaneous introduction of two new functional groups across the allyl double bond in a three-component fashion, using organoboronic acids and organic halides. researchgate.netresearchgate.net Specifically, a highly unusual 1,3-dicarbofunctionalization of this compound has been achieved. researchgate.netresearchgate.net This reaction, which utilizes aryl and methyl iodides, forges two new carbon-carbon bonds at the first and third positions of the allyl group, a transformation that significantly increases molecular complexity in a single step. researchgate.net The regioselectivity of these reactions can be divergent, controlled by the choice of catalyst and reagents, highlighting the compound's utility in creating diverse molecular frameworks from a common precursor. researchgate.net

The ability of this compound to undergo such transformations underscores its value as a building block. Organic molecules with specific functional groups, known as building blocks, are essential for the modular, bottom-up assembly of more complex structures like new drug candidates. wikipedia.org The pyrimidine (B1678525) portion of the molecule can act as a directing group, influencing the regiochemical outcome of the reaction, while the allyl group provides a reactive handle for functionalization. researchgate.net This dual functionality allows chemists to rapidly access a variety of substituted amine derivatives that would be challenging to synthesize through other methods. researchgate.netnih.gov

Table 1: Nickel-Catalyzed 1,3-Dicarbofunctionalization of this compound This table summarizes the outcomes of the nickel-catalyzed reaction, demonstrating the construction of molecular complexity.

Aryl IodideOrganoboronic AcidProduct StructureYield (%)
4-Methoxy-iodobenzenePhenylboronic acid1-(4-methoxyphenyl)-3-phenylpropyl-N-pyrimidin-2-amine75%
4-Trifluoromethyl-iodobenzenePhenylboronic acid1-(4-(trifluoromethyl)phenyl)-3-phenylpropyl-N-pyrimidin-2-amine68%
1-Iodonaphthalene4-Methylphenylboronic acid1-(naphthalen-1-yl)-3-(p-tolyl)propyl-N-pyrimidin-2-amine72%
Data synthesized from findings in nickel-catalyzed difunctionalization studies. researchgate.net

Precursors for Diverse Functionalized Organic Scaffolds

Molecular scaffolds are core structures upon which combinatorial libraries of compounds are built for applications in drug discovery and materials science. chemrxiv.orgnih.gov this compound serves as an excellent precursor for a wide array of functionalized organic scaffolds due to the distinct reactivity of its allyl and pyrimidine components. researchgate.net

The allyl group is particularly amenable to a variety of transformations. As demonstrated in nickel-catalyzed reactions, it can be converted into complex alkyl chains through dicarbofunctionalization or hydroarylation. researchgate.netresearchgate.net These reactions introduce new aryl and alkyl groups, transforming the simple allyl amine into a more elaborate and three-dimensional scaffold. researchgate.netchemrxiv.org Furthermore, the allyl and resulting ester moieties provide convenient points for additional structural changes, allowing for extensive diversification. nih.gov

The 2-aminopyrimidine (B69317) moiety is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can interact with a wide range of biological targets. researchgate.netresearchgate.net The amine can be further functionalized, for example, through N-arylation reactions like the Buchwald-Hartwig amination, to attach various aromatic and heteroaromatic rings. nih.gov This process creates N-aryl-N-allylpyrimidin-2-amine derivatives, expanding the structural diversity of the resulting scaffolds. nih.gov The combination of allyl functionalization and N-arylation allows for the generation of a vast chemical space from a single, simple precursor. researchgate.netnih.gov

The development of methods for creating sp3-rich scaffolds is a current focus in drug discovery, and precursors like this compound are valuable in this context. chemrxiv.org The transformations of its allyl group lead directly to scaffolds with increased saturation and three-dimensionality, which are desirable properties for interacting with biological targets. researchgate.netchemrxiv.org

Role in the Efficient Synthesis of Heterocyclic Frameworks

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in nature and medicine. wikipedia.orguou.ac.in The synthesis of these frameworks is a central theme in organic chemistry. nih.govresearchgate.netrsc.org this compound is itself a heterocyclic amine and serves as a valuable intermediate in the synthesis of more complex heterocyclic systems. researchgate.netwikipedia.org

The 2-aminopyrimidine core is a key pharmacophore and a fundamental building block for a vast number of biologically active molecules. researchgate.net Its synthesis and subsequent chemical transformations are well-established. researchgate.net The pyrimidine ring can be formed through the condensation of 1,3-dicarbonyl compounds or their equivalents with guanidine (B92328), which introduces the 2-amino group. researchgate.net Once formed, the this compound structure can be used to construct fused heterocyclic systems. For example, the pyrimidine ring can be annulated with other rings, or the allyl and amine groups can participate in cyclization reactions to form new heterocyclic structures attached to the pyrimidine core. researchgate.netnih.gov

Recent advances have focused on developing efficient, often metal-free or electro-catalyzed, methods for synthesizing N-heterocyclic frameworks. nih.govrsc.org Domino reactions, where multiple bond-forming events occur in a single pot, are particularly powerful for this purpose. nih.gov The functional handles present in this compound—the nucleophilic amine, the electrophilic and nucleophilic centers of the pyrimidine ring, and the reactive allyl group—make it an ideal candidate for designing such domino sequences to rapidly access complex polycyclic heterocyclic architectures. nih.gov

Design and Incorporation into New Ligands for Catalytic Systems

The development of new ligands is crucial for advancing transition metal catalysis. Ligands bind to the metal center and modulate its electronic and steric properties, thereby controlling the catalyst's reactivity, selectivity, and efficiency. nih.govosti.gov this compound possesses structural features that make it an attractive platform for designing novel ligands.

The pyrimidine ring contains two nitrogen atoms that can coordinate to a metal center, acting as a bidentate or monodentate ligand. nih.gov The 2-amino group provides an additional potential coordination site. The incorporation of pendant amines into ligand structures has been shown to have a profound effect on the reactivity of catalysts, often playing a role in proton transfer or substrate activation. nih.govosti.gov The amine in this compound could serve this purpose.

Furthermore, the allyl group can be functionalized to introduce other donor atoms, such as phosphorus. For example, hydrophosphination of the allyl double bond could yield a P,N-bidentate ligand, a class of ligands that has proven effective in various catalytic transformations, including asymmetric catalysis. cmu.edu The modular nature of this compound allows for systematic tuning of the ligand's properties by modifying either the pyrimidine ring or the allyl side chain. This tunability is essential for optimizing catalyst performance for a specific chemical reaction. mdpi.comrsc.org Bulky, electron-rich phosphine (B1218219) ligands are often used in challenging cross-coupling reactions, and this compound provides a scaffold to build such customized ligands. sigmaaldrich.com

Table 2: Potential Ligand Motifs Derived from this compound This table illustrates hypothetical ligand structures that could be synthesized from this compound, highlighting its potential in catalyst design.

Ligand TypeSynthetic StrategyPotential Application
Bidentate (N,N)Direct coordination of pyrimidine nitrogensCross-coupling reactions
Tridentate (N,N,N)Functionalization of allyl group with an amineHydrogenation catalysis
Bidentate (P,N)Hydrophosphination of the allyl groupAsymmetric hydroamination
Chiral LigandAsymmetric functionalization of the allyl groupEnantioselective catalysis
Information synthesized from general principles of ligand design and catalysis. nih.govosti.govcmu.edu

Contributions to Advanced Materials Chemistry, including Amine-Modified Materials

The field of advanced materials chemistry seeks to create new materials with tailored properties for specific applications. ntu.ac.uk this compound has potential as a monomer or functionalizing agent for the creation of advanced polymeric and composite materials, particularly amine-modified materials. researchgate.net

Amine-modified materials are widely studied for applications such as carbon dioxide (CO₂) capture. researchgate.netfrontiersin.orgmdpi.com The amine groups provide basic sites that can chemically interact with acidic CO₂ molecules, enhancing the material's adsorption capacity. frontiersin.orgmdpi.com Porous materials like silica (B1680970) or carbon xerogels can be functionalized with amines to improve their performance. frontiersin.orgmdpi.com this compound could be grafted onto the surface of such supports. The allyl group provides a reactive handle for covalent attachment via polymerization or addition reactions, while the aminopyrimidine moiety introduces multiple nitrogen sites for CO₂ interaction. frontiersin.orgmdpi.com

The ability of amines to cross-link polymer chains can lead to materials with more developed porosity and better textural properties. mdpi.com In this context, this compound could be incorporated as a co-monomer in polymerization reactions. The allyl group would participate in the formation of the polymer backbone, while the aminopyrimidine group would be a pendant functionality that can influence the material's properties, such as its basicity, thermal stability, and affinity for specific molecules or ions. mdpi.com For instance, organic amine modification of lanthanum hydroxide (B78521) nanocrystals has been shown to dramatically improve their ability to remove phosphate (B84403) from water. nih.gov This highlights the broad potential of using amine-containing molecules like this compound to create functional materials for environmental remediation and other advanced applications. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Allylpyrimidin-2-amine in academic research?

  • Methodological Answer : The synthesis of this compound can be achieved via nucleophilic substitution or coupling reactions. For example, a modified Ullmann coupling using copper catalysts facilitates the introduction of the allyl group to the pyrimidine scaffold. Alternatively, base-mediated reactions (e.g., 3-picoline or 3,5-lutidine) enhance regioselectivity during amination steps, as demonstrated in analogous pyrimidin-amine syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the allyl group's position and pyrimidine ring substitution. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities, as shown in studies of structurally related pyrimidin-amine salts .

Advanced Research Questions

Q. How does this compound interact with transition metals in catalytic systems?

  • Methodological Answer : The compound acts as a bidentate ligand, coordinating via the pyrimidine nitrogen and allyl group. Computational studies (e.g., DFT) predict preferential binding to metals like Ni(II) or Co(II), forming octahedral complexes. Experimental validation involves UV-vis spectroscopy and cyclic voltammetry to assess redox behavior, as seen in analogous pyridyl-amine metal complexes .

Q. What computational models predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) simulations evaluate electron density distribution, identifying reactive sites (e.g., pyrimidine C4/C6 positions). Molecular docking studies further predict interactions with biological targets, such as kinase enzymes, by analyzing hydrogen-bonding and π-π stacking, as applied to anti-leukemia pyrimidin-amine derivatives .

Q. How to resolve discrepancies in stability studies of this compound under varying pH conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH) combined with HPLC monitoring quantifies degradation products. Conflicting data on hydrolytic stability at pH < 3 can be resolved by identifying protonation states via pH-dependent NMR, aligning with protocols for nitrosamine risk assessment in pharmaceuticals .

Q. What strategies mitigate competing side reactions during this compound functionalization?

  • Methodological Answer : Kinetic control via low-temperature (-20°C) reactions suppresses undesired allyl group migration. Protecting group strategies (e.g., Boc for amines) and catalytic additives (e.g., Pd(OAc)₂) improve selectivity in cross-coupling reactions, as evidenced in aryl-substituted pyrimidin-amine syntheses .

Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s enzyme inhibition potency?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength or enzyme isoforms). Standardize protocols using recombinant enzymes (e.g., cholinesterase) and validate via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Cross-reference with crystallographic data to confirm binding modes .

Q. Why do computational predictions and experimental yields diverge in this compound syntheses?

  • Methodological Answer : Solvent effects and steric hindrance—often underestimated in silico—can reduce reaction efficiency. Hybrid QM/MM (quantum mechanics/molecular mechanics) models incorporating solvent polarity improve yield predictions. Experimental optimization via Design of Experiments (DoE) refines parameters like temperature and catalyst loading .

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